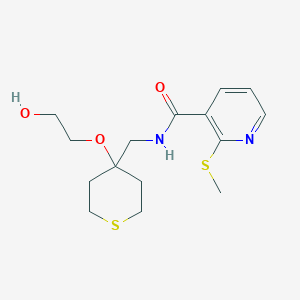

![molecular formula C16H15FN4OS2 B2544465 N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286717-20-1](/img/structure/B2544465.png)

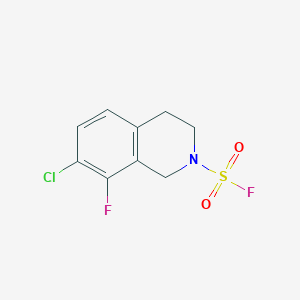

N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of the N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives was performed using a microwave-assisted three-component one-pot cyclocondensation method. This approach allowed for the efficient combination of various starting materials, including hydrazides, carbonyl compounds, and sulfanyl acids, to yield the desired carboxamides. The method proved to be effective in creating compounds with an adamantyl moiety, which is known for its antiviral properties .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed through spectral and elemental analysis. Techniques such as IR spectroscopy, 1H-NMR, and 13C-NMR were employed to elucidate the structural details of the carboxamide derivatives. These analyses were crucial in verifying the presence of the characteristic amide bridge and the correct assembly of the aromatic and non-aromatic components of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were based on the cyclocondensation of the starting materials. The presence of the microwave irradiation likely enhanced the reaction rates and yields. The studies did not provide detailed mechanisms of the reactions, but the successful synthesis of the target molecules indicates that the chosen conditions were appropriate for the formation of the carboxamide linkage and the integration of the adamantyl group .

Physical and Chemical Properties Analysis

While the papers did not explicitly discuss the physical and chemical properties of the synthesized compounds, their antiviral activity suggests that they possess the necessary chemical functionality to interact with the influenza virus hemagglutinin. The adamantyl group, in particular, is known to confer significant antiviral properties, as evidenced by the potent inhibitory effect of one of the derivatives, which acted as a fusion inhibitor by preventing the conformational change of the hemagglutinin at low pH .

Relevant Case Studies

The case studies presented in the papers involve the evaluation of the antiviral activity of the synthesized compounds against various strains of influenza A (H1N1 and H3N2) and influenza B viruses in MDCK cell cultures. The studies revealed a confined structure-activity relationship, with specific derivatives showing potent inhibitory effects. For instance, the compound N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide was identified as a strong inhibitor, with an antiviral EC(50) of 1.4 µM against influenza A/H3N2 virus, highlighting its potential as a lead compound for further development .

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

Researchers have developed various methodologies for synthesizing novel compounds that share structural similarities or conceptual relevance with "N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide". These methods are pivotal for exploring the chemical space around such structures for potential pharmacological applications. For example, the work by Mlostoń et al. (2002) demonstrates the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their biological activities, which parallels the interest in synthesizing complex molecules for biological evaluation (Mlostoń, Urbaniak, & Heimgartner, 2002).

Antimicrobial Activity

Several synthesized compounds structurally related to the queried chemical have been evaluated for their antimicrobial properties. For instance, Babu et al. (2015) synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives and assessed their antimicrobial activity, showcasing the potential of these compounds in addressing bacterial and fungal infections (Babu, Srinivasulu, & Kotakadi, 2015).

Anti-inflammatory and Analgesic Agents

Research into the anti-inflammatory and analgesic potential of compounds with similar structural motifs has been conducted. Abu‐Hashem et al. (2020) investigated novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents, revealing significant bioactivities that could be leveraged for therapeutic purposes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Evaluation

The exploration of anticancer activities forms a crucial part of the research on novel chemical entities. Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their in vitro anticancer activity against a panel of human cancer cell lines. This research highlights the potential of such compounds in the development of new anticancer therapies (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Propriétés

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4OS2/c1-8-9(2)23-15(18-8)20-14(22)10-6-21(7-10)16-19-13-11(17)4-3-5-12(13)24-16/h3-5,10H,6-7H2,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKKRRFDKLPMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

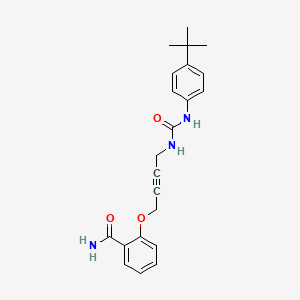

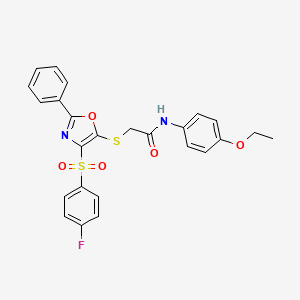

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2544389.png)

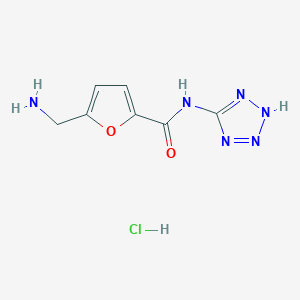

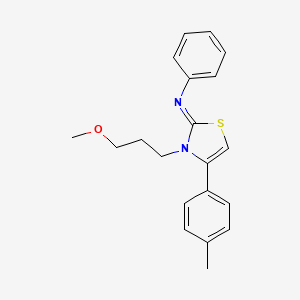

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2544390.png)

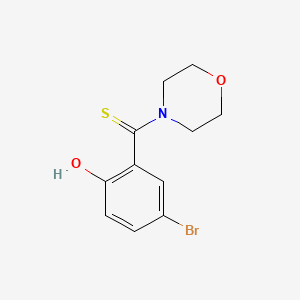

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)

![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)

![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)

amine](/img/structure/B2544403.png)